molecular formula C9H14Cl2N2 B6224718 5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride CAS No. 2763777-18-8

5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride

Cat. No. B6224718
CAS RN: 2763777-18-8
M. Wt: 221.1
InChI Key:
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Description

5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride (5-CPMA-DHC) is a chemical compound that has been studied for its potential applications in scientific research. It is a substituted pyridine compound with a cyclopropyl substituent at the 5-position, and a methyl substituent at the 2-position. 5-CPMA-DHC has been studied for its biochemical and physiological effects, as well as for its utility in laboratory experiments.

Scientific Research Applications

5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride has been studied for its potential applications in scientific research. It has been used as a substrate for the study of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. 5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride has also been used as a substrate for the study of the enzyme nitric oxide synthase (NOS), which is involved in the synthesis of nitric oxide (NO). In addition, 5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride has been studied for its potential use in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride is not fully understood. However, it is believed that the compound acts as a substrate for the enzymes monoamine oxidase and nitric oxide synthase. Monoamine oxidase is involved in the metabolism of neurotransmitters such as serotonin and dopamine, while nitric oxide synthase is involved in the synthesis of nitric oxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride are not fully understood. However, studies have shown that the compound can inhibit the activity of monoamine oxidase, which may lead to an increase in the levels of serotonin and dopamine in the brain. In addition, 5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride has been found to inhibit the activity of nitric oxide synthase, which may lead to an increase in the levels of nitric oxide in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride in laboratory experiments include its availability, low cost, and stability. In addition, the compound can be used to study the activity of monoamine oxidase and nitric oxide synthase, which are involved in the metabolism and synthesis of neurotransmitters and nitric oxide, respectively. The main limitation of using 5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride in laboratory experiments is its lack of selectivity, which may lead to inaccurate results.

Future Directions

There are several potential future directions for 5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride. One potential direction is to further study its biochemical and physiological effects. In addition, 5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride could be used in the development of new drugs or therapies that target monoamine oxidase or nitric oxide synthase. Another potential direction is to explore its potential applications in other areas of research, such as the synthesis of other compounds or the study of other enzymes. Finally, 5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride could be further studied for its potential toxicity and environmental impacts.

Synthesis Methods

5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride can be synthesized through a multi-step process. The first step involves the reaction of 2-methylpyridine with cyclopropylbromide in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction yields the desired 5-cyclopropyl-2-methylpyridine. The second step involves the reaction of the 5-cyclopropyl-2-methylpyridine with hydrochloric acid, which yields 5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride. The reaction is typically carried out at room temperature and is typically completed within two hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride involves the reaction of 2-methyl-5-(prop-2-yn-1-yl)pyridine with cyclopropylamine followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "2-methyl-5-(prop-2-yn-1-yl)pyridine", "cyclopropylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-methyl-5-(prop-2-yn-1-yl)pyridine is reacted with cyclopropylamine in the presence of a base such as sodium hydroxide to form 5-cyclopropyl-2-methylpyridin-3-amine.", "Step 2: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt of 5-cyclopropyl-2-methylpyridin-3-amine." ] }

CAS RN

2763777-18-8

Product Name

5-cyclopropyl-2-methylpyridin-3-amine dihydrochloride

Molecular Formula

C9H14Cl2N2

Molecular Weight

221.1

Purity

95

Origin of Product

United States

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